![molecular formula C24H24ClN3O3 B2754174 1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one CAS No. 949285-15-8](/img/structure/B2754174.png)

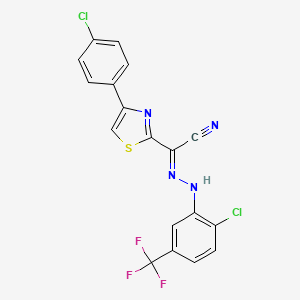

1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

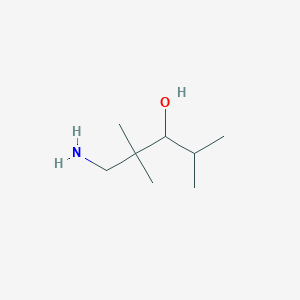

1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one, often referred to as Tivozanib , is a kinase inhibitor used in the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) following two or more prior systemic therapies . Its chemical structure consists of a urea core with a quinoline moiety and a phenyl group, making it a potent therapeutic agent.

Synthesis Analysis

The synthesis of Tivozanib involves several steps. One notable route includes the reaction of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with allylic iodide in the presence of indium powder. This exothermic reaction yields the desired compound, which is then further modified to obtain Tivozanib .

Molecular Structure Analysis

Tivozanib’s molecular formula is C₂₂H₁₉ClN₄O₅ • HCl • H₂O , with a molecular weight of 509.34 Daltons . The chemical structure features a chlorinated phenyl ring, a dimethoxyquinoline group, and a urea linkage. The precise arrangement of these functional groups contributes to its pharmacological activity .

Chemical Reactions Analysis

Tivozanib primarily inhibits vascular endothelial growth factor (VEGF) receptors, thereby disrupting angiogenesis and tumor growth. It selectively targets VEGFR-1, VEGFR-2, and VEGFR-3, leading to reduced blood vessel formation within tumors. Additionally, it may impact other kinases involved in cancer progression .

作用機序

Tivozanib’s mechanism of action involves binding to the ATP-binding site of VEGF receptors, preventing their autophosphorylation and downstream signaling. By inhibiting angiogenesis, it limits nutrient supply to tumors, ultimately suppressing their growth. The drug’s specificity for VEGFRs contributes to its favorable safety profile compared to other tyrosine kinase inhibitors .

Safety and Hazards

- Side Effects : Common side effects include fatigue, hypertension, diarrhea, decreased appetite, and nausea. Serious adverse reactions may occur, such as vision changes, heart symptoms, and severe headache .

- Pregnancy and Breastfeeding : Tivozanib can harm a fetus, so effective contraception is crucial during treatment. Breastfeeding is not recommended due to potential adverse effects on the child .

特性

IUPAC Name |

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3/c1-14(2)24(29)28-20(15-8-6-5-7-9-15)12-19(27-28)17-10-16-11-21(30-3)22(31-4)13-18(16)26-23(17)25/h5-11,13-14,20H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAPMIXXOVRRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=C(N=C3C=C(C(=CC3=C2)OC)OC)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)